Cas no 2319831-47-3 (3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea)

3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea 化学的及び物理的性質
名前と識別子
-
- 1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- 1-thiophen-2-yl-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
- 3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea
-
- インチ: 1S/C15H18N2O2S2/c18-14(17-13-2-1-8-21-13)16-11-15(4-6-19-7-5-15)12-3-9-20-10-12/h1-3,8-10H,4-7,11H2,(H2,16,17,18)
- InChIKey: WXKNGFIXEYLNCV-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1(CNC(NC2=CC=CS2)=O)CCOCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 362
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6357-0454-5μmol |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6357-0454-75mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6357-0454-25mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6357-0454-10mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6357-0454-4mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6357-0454-100mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6357-0454-2μmol |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6357-0454-5mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6357-0454-40mg |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6357-0454-20μmol |
3-(thiophen-2-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea |
2319831-47-3 | 20μmol |
$79.0 | 2023-09-09 |
3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}ureaに関する追加情報
Introduction to 3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea (CAS No. 2319831-47-3)
3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2319831-47-3, features a unique molecular architecture comprising thiophene rings and an urea moiety, which suggests potential biological activity and utility in drug discovery. The presence of multiple heterocyclic systems and functional groups makes it a promising candidate for further investigation in various therapeutic areas.
The molecular structure of 3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea consists of a central urea group connected to a thiophene ring at one end and an oxane ring substituted with another thiophene moiety at the other end. This bifunctional design allows for diverse interactions with biological targets, making it an intriguing subject for synthetic chemists and biologists alike. The compound’s ability to engage with multiple binding sites in enzymes or receptors could lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects.
In recent years, there has been growing interest in the exploration of thiophene-based compounds due to their broad spectrum of biological activities. Thiophenes are known for their role in antimicrobial, anti-inflammatory, and anticancer applications, among others. The incorporation of additional heterocyclic rings, such as oxane, further expands the potential pharmacological properties of 3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea. This compound’s dual thiophene substitution pattern may enhance its binding affinity to specific biological targets, making it a valuable scaffold for drug design.
One of the most compelling aspects of 3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By modulating kinase activity, compounds like this have the potential to disrupt aberrant signaling cascades that drive disease progression. Preliminary studies have suggested that thiophene derivatives can interact with ATP-binding pockets of kinases, leading to inhibitory effects. The structural features of 3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ymlmethyl}urea may make it particularly effective in this regard.
Furthermore, the compound’s ability to cross the blood-brain barrier is another area of interest. Many therapeutics fail to reach their target site within the brain due to this barrier’s restrictive nature. However, certain structural motifs, including those found in 3-(thiophen-2-ytl)-1-{4-(thiophen-l-l)oxan-l-lmethyl}urea, have been shown to enhance permeability through this barrier. This property could be exploited to develop treatments for neurological disorders such as Alzheimer’s disease or Parkinson’s disease, where brain-targeted therapies are essential.
The synthesis of 3-(thiophen-l-ytl)-l-{l(l-thienel)-yloxan-l(l-methyl}urea involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the urea linkage between the thiophene and oxane moieties, followed by functional group modifications to achieve the desired substitution patterns. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently.
Once synthesized, CAS No 2319831 47 3 undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques confirm the molecular structure and purity of the compound before it is subjected to biological testing. High-performance liquid chromatography (HPLC) is also used to determine its solubility and stability under various conditions.
Biological evaluation begins with in vitro assays that assess interactions with target enzymes or receptors. For instance, kinase inhibition assays can measure how effectively CAS No 231983147 3 competes with ATP for binding sites on kinases. Additionally, cell-based assays can evaluate its cytotoxicity profiles across different cancer cell lines or its effects on normal cells at varying concentrations.
The results from these initial studies guide further experimentation, including pharmacokinetic studies to understand how CAS No 231983147 37 is absorbed, distributed, metabolized, and excreted by living organisms. These data are critical for determining appropriate dosing regimens if the compound shows promise in clinical applications.
In conclusion,CAS No 23198314737 represents an exciting development in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its combination of thiophene rings and an urea moiety positions it as a versatile scaffold for drug discovery efforts aimed at treating diseases ranging from cancer to neurological disorders. As research continues into this compound,CAS No 23198314737 may emerge as a key player in next-generation therapeutics designed by leveraging cutting-edge chemical biology approaches.
2319831-47-3 (3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea) 関連製品
- 951584-91-1(4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline)
- 2137513-80-3(2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid)
- 1859125-71-5(4-Pyrimidinecarboxylic acid, 6-[(1-methyl-2-propyn-1-yl)amino]-)
- 2436275-67-9(1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1))
- 393834-52-1(4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide)
- 2227896-82-2((2R)-2-amino-2-(1,2-oxazol-3-yl)ethan-1-ol)
- 326882-10-4(2-{5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one)
- 249752-60-1(cerium(3+):triacetate:hydrate)
- 874880-82-7(5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine)
- 1823275-22-4(tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate)




